molecular formula C13H12FNO B1319458 3-Fluoro-4'-methoxy[1,1'-biphenyl]-4-amine CAS No. 893734-49-1

3-Fluoro-4'-methoxy[1,1'-biphenyl]-4-amine

Cat. No.: B1319458
CAS No.: 893734-49-1
M. Wt: 217.24 g/mol
InChI Key: OYANDXPRTYQMHE-UHFFFAOYSA-N
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Description

3-Fluoro-4’-methoxy[1,1’-biphenyl]-4-amine is an organic compound that belongs to the biphenyl family It consists of two benzene rings connected by a single bond, with a fluorine atom at the 3-position, a methoxy group at the 4’-position, and an amine group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoro-4’-methoxy[1,1’-biphenyl]-4-amine typically involves a multi-step process. One common method is the Suzuki-Miyaura coupling reaction, which involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst. The reaction conditions often include a base such as potassium carbonate and a solvent like toluene or ethanol .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Types of Reactions:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

3-Fluoro-4’-methoxy[1,1’-biphenyl]-4-amine has several scientific research applications:

Comparison with Similar Compounds

    4-Fluoro-4’-methoxy-1,1’-biphenyl: This compound lacks the amine group but shares the fluorine and methoxy substituents.

    3-Fluoro-4’-methoxy[1,1’-biphenyl]-3-amine: Similar structure with the amine group at a different position.

    4-Fluoro-4’-methyl[1,1’-biphenyl]-2-yl methoxyphenyl propanoic acid: A structurally related compound with different functional groups

Uniqueness: 3-Fluoro-4’-methoxy[1,1’-biphenyl]-4-amine is unique due to the specific positioning of its functional groups, which can influence its reactivity and interactions with other molecules. This uniqueness makes it valuable for specific applications in research and industry .

Properties

IUPAC Name

2-fluoro-4-(4-methoxyphenyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12FNO/c1-16-11-5-2-9(3-6-11)10-4-7-13(15)12(14)8-10/h2-8H,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYANDXPRTYQMHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=C(C=C2)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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